4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with bromo, diethoxy, and dimethyl groups.
Preparation Methods
The synthesis of 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromo group to the phenyl ring.
Ethoxylation: Addition of ethoxy groups to the phenyl ring.
Cyclization: Formation of the quinolinone core through cyclization reactions.
Methylation: Introduction of methyl groups to the quinolinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the bromo group with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
- 3-bromo-4,5-dimethoxyphenyl)methanol
- 3-bromo-4,5-dimethoxy-benzonitrile
- 2-(3-bromo-4,5-dimethoxyphenyl)ethanamine
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromo, diethoxy, and dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3/c1-5-25-19-10-14(9-17(22)21(19)26-6-2)15-11-20(24)23-18-8-13(4)12(3)7-16(15)18/h7-10,15H,5-6,11H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQCALUYWJWWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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